molecular formula C14H19N3 B1291027 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile CAS No. 910036-91-8

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile

Cat. No.: B1291027
CAS No.: 910036-91-8
M. Wt: 229.32 g/mol
InChI Key: WCQJGGDNUFLTPA-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 It is a derivative of benzonitrile, featuring a diazepane ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile typically involves the reaction of 4-methyl-1,4-diazepane with a suitable benzonitrile derivative. One common method includes the use of a nucleophilic substitution reaction where the diazepane ring is introduced to the benzonitrile core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Typical reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,4-Diazepan-1-yl)methyl]benzonitrile
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
  • 1-Benzylimidazolidine-2,4-dione

Uniqueness

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern on the diazepane ring and the presence of the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQJGGDNUFLTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640269
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-91-8
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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